molecular formula C10H16N4O4 B6247538 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid CAS No. 2648865-42-1

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid

Cat. No. B6247538
CAS RN: 2648865-42-1
M. Wt: 256.3
InChI Key:
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid, commonly referred to as TBCA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in many different areas of research, including biochemistry, pharmacology, and nanotechnology. TBCA is a powerful tool for scientists due to its high reactivity and stability, as well as its ability to form strong covalent bonds.

Scientific Research Applications

TBCA has been used in a variety of scientific research applications, including biochemistry, pharmacology, and nanotechnology. In biochemistry, TBCA has been used to study protein-ligand interactions and to design novel drugs. In pharmacology, TBCA has been used to study drug-receptor interactions and to develop new drugs. In nanotechnology, TBCA has been used to create nanoparticles and other nanomaterials.

Mechanism of Action

TBCA is a highly reactive compound that can form stable covalent bonds with other molecules. The mechanism of action of TBCA is based on its ability to form covalent bonds with other molecules. TBCA can form covalent bonds with proteins, nucleic acids, and other molecules. The covalent bonds formed by TBCA can be used to modify the structure and function of these molecules.
Biochemical and Physiological Effects
TBCA has been shown to have a wide range of biochemical and physiological effects. TBCA has been shown to interact with proteins, nucleic acids, and other molecules, leading to changes in their structure and function. TBCA has also been shown to inhibit the activity of enzymes, such as proteases and kinases, and to modulate the activity of receptors, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

TBCA has a number of advantages and limitations for lab experiments. TBCA is highly reactive and stable, making it a useful tool for biochemistry and pharmacology experiments. TBCA can also form strong covalent bonds with other molecules, allowing it to be used to modify the structure and function of these molecules. However, TBCA is also toxic and can be dangerous if not handled properly.

Future Directions

There are a number of potential future directions for TBCA research. TBCA could be used to develop new drugs for the treatment of diseases, such as cancer and infectious diseases. TBCA could also be used to create nanoparticles and other nanomaterials for use in medical and industrial applications. Finally, TBCA could be used to study the structure and function of proteins and other molecules, leading to a better understanding of their role in biological processes.

Synthesis Methods

TBCA can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Curtius rearrangement. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in an ether solvent to form an alkane. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Curtius rearrangement involves the reaction of an acyl azide with an alcohol to form an isocyanate. Depending on the desired end product, different synthesis methods may be employed.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring. The tert-butoxycarbonyl (Boc) protecting group is used to protect the amine group during the reaction. The Boc group is then removed using acid hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-3-bromo-propanoic acid", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Tert-butyl carbamate", "Tert-butyl bromoacetate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2-azido-3-bromo-propanoic acid by reacting 2-amino-3-bromo-propanoic acid with sodium azide in the presence of copper sulfate and sodium ascorbate.", "Step 2: Synthesis of tert-butyl 2-azido-3-bromo-propanoate by reacting 2-azido-3-bromo-propanoic acid with tert-butyl bromoacetate in the presence of sodium hydroxide.", "Step 3: Synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) of tert-butyl 2-azido-3-bromo-propanoate with sodium azide in the presence of copper sulfate and sodium ascorbate to form the triazole ring. The Boc group is used to protect the amine group during the reaction.", "Step 4: Removal of the Boc protecting group by acid hydrolysis using hydrochloric acid to yield the final product." ] }

CAS RN

2648865-42-1

Product Name

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid

Molecular Formula

C10H16N4O4

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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